Kizuta saponin K11

Description

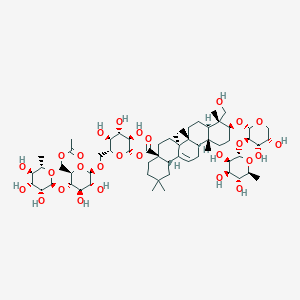

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(23-78-27(3)63)84-50(47(76)43(48)72)80-22-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-56(4,5)20-29(61)28-10-11-34-57(6)14-13-35(58(7,24-62)33(57)12-15-60(34,9)59(28,8)17-19-61)85-54-49(38(67)30(64)21-79-54)87-52-45(74)41(70)37(66)26(2)82-52/h10,25-26,29-54,62,64-76H,11-24H2,1-9H3/t25-,26-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57-,58-,59+,60+,61-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMHTAGTVKFQOP-KZYQMVRLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H98O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098506 | |

| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→4)-O-6-O-acetyl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (3β,4α)-3-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97240-03-4 | |

| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→4)-O-6-O-acetyl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (3β,4α)-3-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97240-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→4)-O-6-O-acetyl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (3β,4α)-3-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kizuta Saponin K11: A Technical Guide to its Origin and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kizuta saponin K11 is a naturally occurring triterpenoid saponin. This document provides a comprehensive overview of its primary natural sources, chemical identity, and the biological activities associated with its aglycone, hederagenin. While specific pharmacological data for this compound is limited, the extensive research on hederagenin offers valuable insights into its potential therapeutic applications. This guide includes a summary of its known origins, general protocols for isolation, and a discussion of the signaling pathways modulated by its core structure.

Introduction

This compound is a member of the vast family of saponins, which are glycosidic compounds widely distributed in the plant kingdom. Structurally, it is a hederagenin bisdesmoside, meaning it consists of the triterpenoid aglycone, hederagenin, with two sugar chains attached at different positions. The "Kizuta" nomenclature originates from the Japanese name "Kizuta" for the plant Hedera rhombea, from which a series of these saponins were first isolated. Understanding the origin and biological context of this compound is crucial for its potential development as a pharmacological agent.

Natural Sources and Origin

This compound has been identified in several plant species, primarily within the Araliaceae family. The principal sources are:

-

Hedera rhombea BEAN (Araliaceae): The stem and bark of this plant, commonly known as Japanese ivy or "Kizuta" in Japan, are the original and primary sources from which this compound was first isolated and characterized.[1][2] This plant is native to temperate regions of East Asia.[3]

-

Kalopanax pictum var. maximowiczii (Araliaceae): The leaves of this Korean medicinal plant have also been reported as a source of this compound.[1][2][3][4] This finding expands the potential sources for obtaining this compound.

Chemical Structure and Properties

The chemical structure of this compound has been elucidated as 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-hederagenin 28-O-α-L-rhamnopyranosyl(1→4)-6-O-acetyl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-O-[α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl]hederagenin 28-O-[α-L-rhamnopyranosyl-(1→4)-(6-O-acetyl-β-D-glucopyranosyl)-(1→6)-β-D-glucopyranosyl] ester |

| Aglycone | Hederagenin |

| Class | Triterpenoid Saponin (Oleanane-type) |

| Sub-class | Bisdesmosidic Saponin |

| CAS Number | 97240-03-4 |

Experimental Protocols: Isolation and Purification

A specific, detailed experimental protocol for the isolation of this compound is not extensively documented in readily available literature. However, a general workflow for the extraction and purification of saponins from plant material can be described. The following is a representative methodology based on common practices for isolating triterpenoid saponins from plants like Hedera species.

General Isolation Workflow

The isolation of this compound typically involves a multi-step process including extraction, fractionation, and chromatography.

Caption: General workflow for the isolation of saponins.

Detailed Steps:

-

Extraction: The dried and powdered plant material (stems and bark of Hedera rhombea or leaves of Kalopanax pictum) is extracted with a polar solvent, typically methanol or ethanol, at room temperature or under reflux.

-

Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponin fraction is typically enriched in the n-butanol layer.

-

Chromatographic Purification: The n-butanol fraction is subjected to repeated column chromatography. Common stationary phases include silica gel, reversed-phase C18 silica gel, and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of chloroform, methanol, and water.

-

Final Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are combined and may be further purified by preparative HPLC to yield the pure compound.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is scarce in the current body of scientific literature. However, extensive research has been conducted on its aglycone, hederagenin . As the core structure, the pharmacological profile of hederagenin provides a strong indication of the potential activities of this compound, although the glycosidic moieties will influence its solubility, bioavailability, and specific interactions with biological targets.

Biological Activities of Hederagenin

Hederagenin has been shown to possess a wide range of pharmacological effects.

Table 2: Summary of Reported Biological Activities of Hederagenin

| Activity | Description | References |

| Anti-cancer | Exhibits cytotoxic effects against various cancer cell lines including lung, liver, breast, and colon cancer.[5][6][7] | [5][6][7] |

| Anti-inflammatory | Demonstrates anti-inflammatory properties in various experimental models.[6][7][8] | [6][7][8] |

| Anti-diabetic | Shows potential in managing diabetes-related metabolic disorders.[6][7][8] | [6][7][8] |

| Anti-depressant | Has been investigated for its potential antidepressant effects.[6][7][8] | [6][7][8] |

| Anti-neurodegenerative | May offer protective effects against neurodegenerative diseases.[6][7][8] | [6][7][8] |

| Anti-leishmanial | Shows activity against Leishmania parasites.[7][8] | [7][8] |

Signaling Pathways Modulated by Hederagenin

Hederagenin exerts its anti-cancer effects by modulating several key signaling pathways. One of the reported mechanisms in glioma cells involves the Nur77/PI3K/AKT pathway .[8]

Caption: Hederagenin's modulation of the Nur77/PI3K/AKT pathway.

Hederagenin has been shown to downregulate the expression of Nur77, PI3K, and AKT, leading to the inhibition of cell proliferation and survival pathways.[8] It also promotes apoptosis, potentially through the modulation of apoptosis-related genes.

Future Perspectives

This compound represents a promising natural product for further investigation. While the biological activities of its aglycone, hederagenin, are well-documented, future research should focus on elucidating the specific pharmacological profile of this compound itself. Key areas for future research include:

-

Pharmacological Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, and other biological activities of purified this compound.

-

Mechanism of Action Studies: Investigation into the specific signaling pathways modulated by this compound, and a comparison to those affected by hederagenin.

-

Pharmacokinetic Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo behavior.

-

Optimization of Isolation: Development of standardized and scalable methods for the isolation and purification of this compound from its natural sources.

Conclusion

This compound is a hederagenin bisdesmoside naturally occurring in the stem and bark of Hedera rhombea and the leaves of Kalopanax pictum var. maximowiczii. While direct biological data for this specific saponin is limited, the extensive research on its aglycone, hederagenin, suggests a strong potential for anti-cancer, anti-inflammatory, and other therapeutic activities. This technical guide provides a foundational understanding of its origin and chemical nature, which is essential for guiding future research and development efforts for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:97240-03-4 | Chemsrc [chemsrc.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound|CAS 97240-03-4|DC Chemicals [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Discovery of Kizuta Saponin K11 in Kalopanax pictum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Kizuta saponin K11, a triterpenoid saponin identified in the leaves of Kalopanax pictum var. maximowiczii. This document details the foundational research and outlines the experimental methodologies employed in its discovery.

Introduction

Kalopanax pictum, commonly known as the castor aralia or tree aralia, is a deciduous tree belonging to the Araliaceae family. It has a history of use in traditional medicine in Korea and other parts of Asia.[1][2][3] Phytochemical investigations of this plant have led to the isolation of various bioactive compounds, including a range of triterpenoid saponins.[4][5][6] One such saponin, this compound, was first reported in the leaves of Kalopanax pictum var. maximowiczii in a 1989 study by Hahn et al.[7][8] This discovery contributed to the growing body of knowledge on the chemical constituents of this medicinal plant. This compound, a known hederagenin glycoside, had been previously isolated from Hedera rhombea.[8]

Quantitative Data Summary

The following table summarizes the key quantitative information regarding this compound. It is important to note that detailed yield and purity data from the original 1989 study are not extensively available in the public domain. The purity data presented here is based on commercially available standards.

| Parameter | Value | Source |

| Molecular Formula | C₅₉H₉₆O₂₅ | Inferred from structure |

| Molecular Weight | 1205.39 g/mol | Inferred from structure |

| Purity (Commercial Standard) | >98% | [7] |

| Source Material | Leaves of Kalopanax pictum var. maximowiczii | [1][2][3][8] |

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation and characterization of this compound from Kalopanax pictum leaves, based on the foundational study and general methodologies for saponin isolation.[9]

Plant Material Collection and Preparation

-

Collection: The leaves of Kalopanax pictum var. maximowiczii are collected.

-

Drying: The collected leaves are air-dried in the shade to prevent the degradation of chemical constituents.

-

Pulverization: The dried leaves are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction and Fractionation

-

Solvent Extraction: The powdered plant material is extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Saponins, being polar glycosides, are expected to concentrate in the n-butanol fraction.

Isolation and Purification of this compound

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient of chloroform and methanol (CHCl₃-MeOH) or a similar solvent system of increasing polarity.

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Further Chromatographic Separation: The fractions containing the target saponin are further purified using repeated column chromatography, often employing different stationary phases like Sephadex LH-20, or by using High-Performance Liquid Chromatography (HPLC).

-

Crystallization: The purified this compound is obtained as a solid after removal of the solvent and can be further purified by crystallization from a suitable solvent.

Structural Elucidation

The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework and the nature of the sugar moieties.

-

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the saponin.

-

Hydrolysis: Acid hydrolysis of the saponin is performed to cleave the glycosidic bonds, allowing for the identification of the aglycone (hederagenin) and the individual sugar units through comparison with authentic standards.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the discovery and analysis of this compound.

Caption: General workflow for the isolation and identification of this compound.

Biological Activity and Signaling Pathways

While the initial discovery focused on the isolation and structural elucidation of this compound, subsequent research on other saponins from Kalopanax pictum, such as kalopanaxsaponins A and B, has revealed various biological activities. These include anti-inflammatory, anticarcinogenic, and memory-enhancing effects.[4][10] For instance, kalopanaxsaponins A and B have been shown to ameliorate memory deficits by inhibiting acetylcholinesterase activity and increasing the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (p-CREB).[10]

The specific signaling pathways modulated by this compound are not yet well-defined in the available literature. However, based on the activities of structurally related saponins, a hypothetical signaling pathway related to neuroprotection is presented below.

Caption: Hypothetical neuroprotective signaling pathway for this compound.

Conclusion

The discovery of this compound in Kalopanax pictum var. maximowiczii has been a significant contribution to the phytochemistry of this medicinal plant. The established protocols for its isolation and characterization provide a solid foundation for further research. Future studies are warranted to fully elucidate the pharmacological activities and underlying mechanisms of action of this compound, which may hold potential for the development of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound|CAS 97240-03-4|DC Chemicals [dcchemicals.com]

- 4. Activity-guided isolation of saponins from Kalopanax pictus with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saponins from the stem bark of Kalopanax pictum var. magnificum (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triterpenoidal saponins from the bark of Kalopanax pictum var. typicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:97240-03-4 | Chemsrc [chemsrc.com]

- 8. Saponins from Leaves of Kalopanax pictum var. maximowiczii, a Korean Medicinal Plant | CiNii Research [cir.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Kizuta Saponin K11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Kizuta saponin K11, a complex natural product of significant interest. This document details the analytical methodologies, key experimental findings, and the logical workflow employed to determine its intricate molecular structure, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a triterpenoid saponin first isolated from the stem and bark of Hedera rhombea BEAN (Araliaceae).[1] It belongs to the bisdesmosidic hederagenin glycoside class of saponins, which are known for a wide range of biological activities. The elucidation of its chemical structure is fundamental to understanding its structure-activity relationships and potential therapeutic applications. This guide will walk through the key aspects of its structural determination. This compound has also been reported in the leaves of Kalopanax pictum var. maximowiczii.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound relies on a combination of physicochemical characterization and detailed spectroscopic analysis. The following tables summarize the key quantitative data.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₆₁H₉₈O₂₇[2] |

| Molecular Weight | 1263.41 g/mol |

| CAS Number | 97240-03-4[2] |

| Appearance | Powder[2] |

| Purity | ≥98% (Commercial Standard)[2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Aglycone Moiety - Hederagenin)

Note: The following are typical chemical shift values for the hederagenin aglycone in a glycosylated saponin, as the specific data from the original publication was not available. The solvent is typically pyridine-d₅.

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 38.7 | 16 | 23.7 |

| 2 | 26.5 | 17 | 46.9 |

| 3 | 81.3 | 18 | 41.8 |

| 4 | 43.2 | 19 | 46.2 |

| 5 | 47.7 | 20 | 30.8 |

| 6 | 18.1 | 21 | 34.1 |

| 7 | 32.7 | 22 | 33.1 |

| 8 | 39.9 | 23 | 64.9 |

| 9 | 48.0 | 24 | 13.5 |

| 10 | 36.9 | 25 | 16.1 |

| 11 | 23.7 | 26 | 17.5 |

| 12 | 122.6 | 27 | 26.1 |

| 13 | 144.1 | 28 | 176.5 |

| 14 | 42.1 | 29 | 33.1 |

| 15 | 28.2 | 30 | 23.7 |

Table 3: ¹H NMR Spectroscopic Data for this compound (Key Signals)

Note: The following are characteristic proton signals for the structural components of this compound. Specific chemical shifts and coupling constants would be determined from 1D and 2D NMR spectra.

| Proton | Multiplicity | Chemical Shift (δ) ppm | Assignment |

| H-12 | t | ~5.4 | Olefinic proton of hederagenin |

| Anomeric Protons | d | 4.5 - 6.5 | Protons on C-1 of each sugar unit |

| Methyl Protons | s, d | 0.8 - 1.5 | CH₃ groups of hederagenin and rhamnose |

| Acetyl Protons | s | ~2.1 | CH₃ of the acetyl group |

Experimental Protocols

The structure elucidation of this compound involves a systematic workflow from extraction to detailed spectroscopic analysis.

Isolation and Purification

A generalized protocol for the isolation of saponins from Hedera rhombea is as follows:

-

Extraction: The dried and powdered stem and bark of Hedera rhombea are extracted with methanol.

-

Solvent Partitioning: The methanol extract is concentrated and then partitioned between n-butanol and water. The saponin-rich fraction is concentrated in the n-butanol layer.

-

Chromatography: The crude saponin mixture from the n-butanol fraction is subjected to multiple chromatographic steps for purification. This typically includes:

-

Silica Gel Column Chromatography: Elution with a gradient of chloroform-methanol-water to separate saponins based on polarity.

-

Droplet Counter-Current Chromatography (DCCC): A liquid-liquid partition chromatography technique effective for separating polar compounds like saponins.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated saponin is achieved using reversed-phase HPLC.

-

Structural Elucidation Techniques

-

Acid Hydrolysis: To identify the aglycone and constituent sugars, the purified saponin is subjected to acid hydrolysis (e.g., with 2N HCl). The resulting aglycone is identified as hederagenin by comparison with an authentic sample. The sugars in the aqueous layer are identified by gas chromatography (GC) after derivatization.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the intact saponin. This provides information about the sugar sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for the complete structure determination:

-

¹H NMR: Provides information on the number and types of protons, including anomeric protons of the sugars and olefinic protons of the aglycone.

-

¹³C NMR: Indicates the number of carbon atoms and provides information about the type of carbons (methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, determining the sequence of sugars and their attachment points to the aglycone and to each other. The position of the acetyl group is also determined through HMBC correlations.

-

Structure Elucidation Workflow and Logic

The final structure of this compound was determined to be 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-hederagenin 28-O-α-L-rhamnopyranosyl-(1→4)-6-O-acetyl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester .[1]

The logical process for elucidating this structure is outlined in the following diagram.

Signaling Pathways and Biological Activity

While the primary focus of this guide is on the chemical structure elucidation, it is noteworthy that hederagenin and its glycosides, including this compound, are investigated for various pharmacological activities. The structural information is critical for understanding their mechanism of action.

Conclusion

The chemical structure of this compound has been unequivocally established through a combination of systematic isolation techniques and comprehensive spectroscopic analyses, primarily mass spectrometry and nuclear magnetic resonance. The detailed structural information presented in this guide serves as a foundational reference for further research into the pharmacological properties and potential therapeutic development of this complex natural product.

References

physical and chemical properties of Kizuta saponin K11

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kizuta saponin K11 is a triterpenoid saponin that has been isolated from the leaves of Kalopanax pictus var. maximowiczii, a plant with a history of use in traditional Korean medicine. As a member of the saponin class of compounds, this compound exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical research communities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines the experimental protocols for its isolation and structural elucidation, and explores its potential mechanisms of action.

Physicochemical Properties

This compound is a glycoside of the triterpene hederagenin. While detailed quantitative data for some physical properties remain to be fully published, the available information is summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White amorphous powder | Inferred from general saponin properties |

| Melting Point | Not reported | |

| Optical Rotation | Not reported | |

| Solubility | Soluble in methanol, ethanol, water; Insoluble in less polar organic solvents like hexane and chloroform. The water solubility of monodesmosides like this compound is reportedly increased in the presence of co-occurring bisdesmosides.[1] | General saponin characteristics and[1] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Data | Source |

| Molecular Formula | C₅₉H₉₆O₂₄ | Inferred from structural components |

| Molecular Weight | 1221.38 g/mol | Inferred from structural components |

| ¹H-NMR (Pyridine-d₅) | Data not available in searched literature. | |

| ¹³C-NMR (Pyridine-d₅) | Data not available in searched literature. | |

| Mass Spectrometry | Data not available in searched literature. | |

| CAS Number | 125558-51-8 |

Experimental Protocols

The isolation and structural elucidation of this compound involve multi-step procedures that are standard in natural product chemistry.

Isolation and Purification of this compound

The following is a generalized protocol based on methods for isolating saponins from Kalopanax pictus.

Experimental Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered leaves of Kalopanax pictus var. maximowiczii are extracted with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with a solvent such as n-butanol to separate the saponin-rich fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on silica gel.

-

Gradient Elution: The column is eluted with a gradient solvent system, typically a mixture of chloroform, methanol, and water, with increasing polarity.

-

Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are pooled.

-

Final Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

-

Acid Hydrolysis: To identify the aglycone and sugar moieties, the saponin is hydrolyzed with an acid (e.g., HCl). The resulting products are then analyzed by chromatography (e.g., gas chromatography for sugars and HPLC for the aglycone) and compared with authentic standards.

-

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the intact saponin, providing information about the sugar sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are employed to determine the structure of the aglycone and the types of sugars present. 2D-NMR techniques, including COSY, HMQC, and HMBC, are used to establish the connectivity of protons and carbons and to determine the linkage positions of the sugar units to the aglycone and to each other.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on other saponins from Kalopanax pictus and triterpenoid saponins in general, suggests potential mechanisms of action, particularly in the context of inflammation.

Saponins from Kalopanax pictus have been shown to possess anti-inflammatory properties.[2] The anti-inflammatory effects of saponins are often mediated through the inhibition of pro-inflammatory signaling pathways. A plausible signaling pathway that could be modulated by this compound, based on the activity of similar compounds, is the NF-κB signaling pathway.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

This proposed mechanism involves the inhibition of the IKK complex, which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. It is important to note that this pathway is hypothetical for this compound and requires experimental validation.

Other saponins from Kalopanax pictus have been shown to ameliorate memory deficits by inhibiting acetylcholinesterase activity and increasing the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding (p-CREB) protein.[3][4]

Conclusion

This compound is a naturally occurring triterpenoid saponin with potential therapeutic applications, particularly in the realm of anti-inflammatory research. While its initial isolation and structural characterization have been reported, further in-depth studies are required to fully elucidate its physicochemical properties and to confirm its specific biological mechanisms of action. The experimental protocols and hypothesized signaling pathways presented in this guide provide a foundation for future research and development efforts focused on this promising natural product.

References

- 1. Saponins from leaves of Kalopanax pictum var. maximowiczii, a Korean medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity-guided isolation of saponins from Kalopanax pictus with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

Kizuta Saponin K11 (CAS No. 97240-03-4): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Kizuta saponin K11, a natural triterpenoid saponin isolated from the leaves of Kalopanax pictum var. maximowiczii.

Chemical and Physical Properties

This compound is a complex glycoside with a hederagenin aglycone backbone. Its chemical structure and key physicochemical properties are summarized below. This data is compiled from various chemical supplier datasheets.

| Property | Value | Reference |

| CAS Number | 97240-03-4 | N/A |

| Molecular Formula | C₆₁H₉₈O₂₇ | [1] |

| Molecular Weight | 1263.41 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Purity | ≥98% (by HPLC) | [2] |

| Solubility | Soluble in DMSO, pyridine, methanol, and ethanol. | [2] |

| Storage | Store at -20°C for long-term stability. | [3] |

Biological Activity

The biological activity of this compound has not been extensively studied. The initial isolation paper by Hahn et al. (1989) investigated the hemolytic activity of saponins from Kalopanax pictum var. maximowiczii, including this compound.[4] Saponins, as a class, are well-known for their membrane-permeabilizing properties, which often manifest as hemolytic activity.

| Biological Activity | Description | Reference |

| Hemolytic Activity | Investigated in the original isolation study. Saponins are known to lyse red blood cells. | [4] |

While specific studies on this compound are limited, other saponins isolated from Kalopanax pictum have demonstrated anti-inflammatory and memory-enhancing effects.[5][6] Furthermore, oleanane-type saponins, the structural class to which this compound belongs, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, and anticancer effects.

Experimental Protocols

Hemolytic Activity Assay (Representative Protocol)

This protocol is a generalized procedure for determining the hemolytic activity of a saponin like this compound.

Objective: To quantify the ability of this compound to lyse red blood cells.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Freshly collected red blood cells (e.g., from sheep or human)

-

Triton X-100 (or other suitable detergent for 100% hemolysis control)

-

Microplate reader

Procedure:

-

Preparation of Red Blood Cell Suspension:

-

Centrifuge whole blood to pellet the red blood cells (RBCs).

-

Wash the RBC pellet three times with PBS.

-

Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

-

Assay Setup:

-

Prepare a serial dilution of this compound in PBS in a 96-well microplate.

-

Include a positive control (Triton X-100 in PBS for 100% hemolysis) and a negative control (PBS only for 0% hemolysis).

-

Add the RBC suspension to each well.

-

-

Incubation:

-

Incubate the microplate at 37°C for 1 hour.

-

-

Measurement:

-

Centrifuge the microplate to pellet intact RBCs and cell debris.

-

Transfer the supernatant to a new microplate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on other oleanane saponins and saponins from the Araliaceae family suggests potential involvement in key cellular signaling cascades, particularly those related to inflammation and apoptosis. Below are diagrams of representative signaling pathways that are commonly modulated by this class of compounds.

Conclusion and Future Directions

This compound is a structurally characterized natural product with limited but potentially interesting biological activities. The current body of scientific literature lacks in-depth studies on its specific pharmacological effects and mechanisms of action.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the anti-inflammatory, anticancer, and other potential therapeutic activities of this compound using a variety of in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects.

-

Structure-Activity Relationship Studies: Investigating how the specific glycosylation pattern of this compound contributes to its biological activity compared to other hederagenin saponins.

This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this compound. Further investigation is warranted to fully characterize its pharmacological profile and potential for drug development.

References

- 1. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Extraction and biological activities of polysaccharides and saponins from Aralia elata: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saponins from leaves of Kalopanax pictum var. maximowiczii, a Korean medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Triterpenoid Saponins: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of triterpenoid saponins, targeting researchers, scientists, and professionals in drug development. This document delves into the anticancer, anti-inflammatory, antiviral, and immunomodulatory properties of these natural compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and development in this promising field.

Anticancer Activity of Triterpenoid Saponins

Triterpenoid saponins have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth and metastasis.[1][2] Their cytotoxic effects are often mediated through the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Mechanisms of Anticancer Action

The anticancer activity of triterpenoid saponins is multifaceted. They can induce apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways.[3] This often involves the activation of caspases, a family of proteases that execute the apoptotic process. Furthermore, many saponins can cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation.[1][2]

Several key signaling pathways are targeted by triterpenoid saponins in their anticancer action:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Triterpenoid saponins have been shown to inhibit this pathway, leading to decreased cancer cell viability.[4][5]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Triterpenoid saponins can modulate this pathway to induce apoptosis in cancer cells.[6][7]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer. Inhibition of this pathway by triterpenoid saponins can suppress tumor growth and induce apoptosis.[8]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various triterpenoid saponins against different cancer cell lines have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of these findings is summarized in the table below for comparative analysis.

| Triterpenoid Saponin | Cancer Cell Line | IC50 Value (µM) | Reference |

| Ginsenoside Rg3 | MCF-7 (Breast) | 5.6 | [9] |

| Ginsenoside Rh2 | HepG2 (Liver) | 15.2 | [10] |

| Saikosaponin D | A549 (Lung) | 10.8 | [10] |

| Kalopanaxsaponin A | HepG2 (Liver) | 2.5 | [11] |

| Kalopanaxsaponin I | HepG2 (Liver) | 4.2 | [11] |

| Hederagenin | HeLa (Cervical) | >100 | [12] |

| Oleanolic Acid | HeLa (Cervical) | 100 | [12] |

| Ursolic Acid | HeLa (Cervical) | 30 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the triterpenoid saponin in culture medium. Remove the old medium from the wells and add 100 µL of the saponin solutions at various concentrations. Include a vehicle control (the solvent used to dissolve the saponin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals, resulting in a purple color.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Experimental Workflow for MTT Assay

References

- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The polyphenol/saponin-rich Rhus tripartita extract has an apoptotic effect on THP-1 cells through the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. A steroidal saponin isolated from Allium chinense simultaneously induces apoptosis and autophagy by modulating the PI3K/Akt/mTOR signaling pathway in human gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triterpenoid Saponins from Stauntonia chinensis Ameliorate Insulin Resistance via the AMP-Activated Protein Kinase and IR/IRS-1/PI3K/Akt Pathways in Insulin-Resistant HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Enigma: A Hypothetical Mechanism of Action for Kizuta Saponin K11

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The specific molecular mechanism of action for Kizuta saponin K11 has not been extensively elucidated in publicly available scientific literature. This document presents a hypothesized mechanism based on the well-documented activities of other structurally related triterpenoid saponins. The proposed pathways and experimental designs are intended to serve as a foundational guide for future research into the therapeutic potential of this compound.

Introduction

This compound is a triterpenoid saponin isolated from the leaves of Kalopanax pictum var. maximowiczii, a plant with a history of use in traditional Korean medicine.[1][2][3][4] While its precise biological activities remain to be fully characterized, the broader class of saponins is known to exhibit a range of pharmacological effects, including potent anti-cancer properties. Many saponins exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells through complex signaling cascades.[5][6][7] This guide outlines a hypothetical mechanism of action for this compound, focusing on the induction of apoptosis, a common pathway targeted by therapeutic saponins.[5][7][8]

Core Hypothesis: Induction of Apoptosis via the Intrinsic Pathway

Our central hypothesis posits that this compound induces apoptosis in cancer cells primarily through the intrinsic (or mitochondrial) pathway. This pathway is a critical regulator of cell death and is often dysregulated in cancer. The proposed mechanism involves the saponin's ability to increase mitochondrial membrane permeability, leading to the release of pro-apoptotic factors and the subsequent activation of the caspase cascade.

Quantitative Data Summary: General Effects of Therapeutic Saponins

Specific quantitative data on the bioactivity of this compound is not currently available. The following table summarizes representative quantitative data for other therapeutic saponins to provide a comparative context for future studies.

| Saponin Example | Cell Line | Assay | Result (IC50) | Reference |

| Agapanthussaponin A | SBC-3 (Human Small-Cell Lung Cancer) | Cytotoxicity (MTT Assay) | 0.56 µM | [8][9] |

| Dioscin | HepG2 (Human Liver Cancer) | Cell Viability | Not specified | [5] |

| Saponin B | U87MG (Human Glioblastoma) | Cell Proliferation | Dose-dependent inhibition | [7] |

| Ginsenosides | LNCaP (Human Prostate Cancer) | Wnt/β-catenin Signaling | Inhibition of LEF1, CMYC, CCND1 | [5] |

Proposed Signaling Pathway

The diagram below illustrates the hypothesized signaling cascade initiated by this compound, culminating in apoptosis.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Key Experimental Protocols

The following protocols are fundamental for investigating the hypothesized mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptotic Proteins

Objective: To detect changes in the expression levels of key apoptotic regulatory proteins following treatment with this compound.

Methodology:

-

Protein Extraction: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine relative protein expression levels.

Experimental and Logical Workflow

The following diagram outlines a logical workflow for a comprehensive investigation into the mechanism of action of this compound.

Caption: A logical workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This guide presents a foundational hypothesis for the mechanism of action of this compound, centering on the induction of apoptosis. The proposed signaling pathways and experimental workflows provide a clear roadmap for researchers to begin a systematic investigation. Future studies should focus on validating these hypotheses through rigorous in vitro and in vivo experiments. Elucidating the precise molecular targets and signaling cascades regulated by this compound will be crucial for its potential development as a novel anti-cancer therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound|CAS 97240-03-4|DC Chemicals [dcchemicals.com]

- 4. This compound | CAS#:97240-03-4 | Chemsrc [chemsrc.com]

- 5. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of saponin on testes oxidative stress, apoptosis, and steroid hormone synthesis pathway in bile duct ligation model of obstructive cholestasis in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saponin B, a novel cytostatic compound purified from Anemone taipaiensis, induces apoptosis in a human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agapanthussaponin A from the Underground Parts of Agapanthus africanus Induces Apoptosis and Ferroptosis in Human Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In-depth Technical Guide on the Potential Therapeutic Targets of Saponins from Kalopanax pictus

Disclaimer: Extensive research for specific therapeutic targets and mechanisms of action for Kizuta saponin K11 yielded insufficient publicly available data to construct a detailed technical guide. The compound has been identified and isolated from the leaves of Kalopanax pictum var. maximowiczii, but further pharmacological studies appear to be limited.[1]

This guide, therefore, focuses on the well-documented therapeutic activities of other prominent saponins isolated from the same plant, primarily Kalopanaxsaponin A . This information provides a contextual framework for the potential bioactivity of related compounds from Kalopanax pictus, but it should be noted that these findings do not directly describe the properties of this compound.

Overview of Saponins from Kalopanax pictus

The stem bark and leaves of Kalopanax pictus are a rich source of triterpenoid saponins, which have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic effects.[2][3] The most extensively studied of these is Kalopanaxsaponin A.

Therapeutic Targets of Kalopanaxsaponin A

Kalopanaxsaponin A has been shown to modulate several key cellular targets and signaling pathways, highlighting its potential in various therapeutic areas.

Anti-Cancer Activity

In human breast cancer cells (MDA-MB-231 and MCF-7), Kalopanaxsaponin A has been observed to down-regulate critical cell survival and proliferation pathways.[3]

-

PI3K/Akt Pathway: This pathway is central to cell growth, survival, and metabolism. Kalopanaxsaponin A inhibits this pathway, leading to decreased cancer cell viability.[3]

-

ERK1/2 Pathway: As a key component of the MAPK signaling cascade, the ERK pathway is crucial for cell proliferation and differentiation. Inhibition of this pathway by Kalopanaxsaponin A contributes to its anti-cancer effects.[3]

Neuroprotective Effects

Kalopanaxsaponins A and B have demonstrated potential in ameliorating memory deficits.[2]

-

Acetylcholinesterase (AChE): These saponins inhibit AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine. This action increases acetylcholine levels in the brain, which is a key strategy in managing cognitive disorders.[2]

-

BDNF and p-CREB: The compounds were found to increase the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (p-CREB), both of which are crucial for neuronal survival, growth, and synaptic plasticity.[2]

Anti-inflammatory and Antioxidant Activity

Kalopanaxsaponin A exhibits significant anti-inflammatory and antioxidant properties, particularly in models of rheumatoid arthritis.[4][5]

-

Oxidative Stress Markers: It decreases the formation of malondialdehyde (a marker of lipid peroxidation) and reduces the activity of pro-oxidant enzymes like xanthine oxidase.[4][5]

-

Antioxidant Enzymes: It enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4][5]

Antifungal Activity

Kalopanaxsaponin A has shown fungicidal activity against Candida albicans.[6]

-

Reactive Oxygen Species (ROS): The primary mechanism involves the induction of intracellular ROS accumulation.[6]

-

Mitochondrial and Membrane Damage: The increase in ROS leads to mitochondrial dysfunction and destruction of the fungal cell membrane.[6]

Summary of Quantitative Data and Experimental Models

While specific quantitative data for this compound is unavailable, the following table summarizes the observed effects and models used for other saponins from Kalopanax pictus.

| Saponin(s) | Therapeutic Area | Target / Pathway | Key Findings | Experimental Model |

| Kalopanaxsaponin A | Anti-Cancer | PI3K/Akt, ERK1/2 | Down-regulation of pathways | Human breast cancer cells (MDA-MB-231, MCF-7) |

| Kalopanaxsaponins A & B | Neuroprotection | AChE, BDNF, p-CREB | AChE inhibition; Increased BDNF & p-CREB expression | Scopolamine-induced memory deficit in mice |

| Kalopanaxsaponin A | Anti-inflammatory | Oxidative stress enzymes (SOD, CAT, GPx) | Increased activity of antioxidant enzymes | Freund's complete adjuvant (FCA)-induced rheumatoid rat model |

| Kalopanaxsaponin A | Antifungal | ROS production | Induces ROS, leading to mitochondrial dysfunction | Candida albicans (in vitro) |

Experimental Protocols Overview

Detailed step-by-step protocols are not available in the reviewed literature. However, the methodologies employed can be inferred from the studies.

General Experimental Workflow

The workflow for investigating these saponins typically involves extraction, isolation, and subsequent biological assays.

Key Assays Mentioned

-

Cell Viability Assays: Used to determine the cytotoxic effects of the saponins on cancer cell lines.

-

Western Blotting: Employed to measure the expression levels of proteins in signaling pathways like PI3K/Akt and ERK.

-

Enzyme Inhibition Assays: For example, measuring the inhibition of acetylcholinesterase activity in the presence of the compounds.

-

Animal Models: Freund's complete adjuvant (FCA) is used to induce rheumatoid arthritis in rats to test anti-inflammatory effects.[4][7] Scopolamine is used to induce memory deficits in mice for neuroprotection studies.[2]

-

ROS Measurement: Intracellular ROS accumulation in fungal cells is measured using fluorescent probes like DCFH-DA.[6]

Conclusion

While this compound remains an understudied compound, the diverse and potent biological activities of other saponins from Kalopanax pictus, particularly Kalopanaxsaponin A, suggest a promising area for future research. The established effects on key signaling pathways such as PI3K/Akt and ERK, along with neuroprotective and antifungal mechanisms, provide a strong rationale for investigating whether this compound and other related molecules share these therapeutic potentials. Further studies are required to isolate and characterize the specific activities of this compound to determine its value in drug development.

References

- 1. Saponins from leaves of Kalopanax pictum var. maximowiczii, a Korean medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. Kalopanaxsaponin A from Kalopanax pictus, a potent antioxidant in the rheumatoidal rat treated with Freund's complete adjuvant reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans | PLOS One [journals.plos.org]

- 7. Antinociceptive and anti-rheumatoidal effects of Kalopanax pictus extract and its saponin components in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on Kalopanax pictum saponins

An In-depth Technical Guide to Saponins of Kalopanax pictus

Introduction

Kalopanax pictus, commonly known as the Castor Aralia or Prickly Castor-oil tree, is a deciduous tree belonging to the Araliaceae family, native to East Asia.[1] For centuries, its stem bark has been a staple in traditional Korean and Chinese medicine for treating conditions like rheumatoidal arthritis and neurotic pain.[1][2] Modern phytochemical research has identified oleanane-type triterpenoid saponins, primarily hederagenin glycosides, as the principal bioactive constituents responsible for its diverse pharmacological effects.[3] These saponins exist in both monodesmosidic and bisdesmosidic forms.[3]

This technical guide provides a comprehensive review of the saponins isolated from Kalopanax pictus, focusing on their chemical diversity, quantitative analysis, and multifaceted biological activities. It details the experimental protocols for their extraction and isolation and visualizes the key signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Chemical Diversity of Kalopanax pictus Saponins

A significant number of triterpenoid saponins have been isolated and identified from the leaves, roots, and bark of K. pictus.[3] These are primarily glycosides of hederagenin. The major identified saponins are listed below.

| Table 1: Major Saponins Identified in Kalopanax pictus |

| Saponin Name |

| Kalopanaxsaponin A |

| Kalopanaxsaponin B |

| Kalopanaxsaponin H |

| Kalopanaxsaponin I |

| Kalopanaxsaponin K |

| Pictoside A |

| Pictoside B |

| Hederagenin 3-O-α-L-arabinopyranoside |

| Hederagenin-3-O-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranoside |

Quantitative Analysis

Quantitative analysis of saponins is crucial for the quality control and standardization of K. pictus extracts. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for this purpose.

| Table 2: Quantitative Analysis of Saponins in Kalopanacis Cortex |

| Saponin |

| Kalopanaxsaponin B |

Pharmacological Activities and Mechanisms

The saponins from K. pictus exhibit a wide range of pharmacological benefits, including anti-inflammatory, anti-rheumatoidal, anti-cancer, neuroprotective, and anti-fungal properties.[1][4]

Anti-inflammatory and Anti-rheumatoidal Activity

Kalopanaxsaponins A and I, which are hederagenin monodesmosides, are particularly noted for their potent anti-inflammatory and anti-rheumatoidal effects.[1][3][5] These effects are attributed to the inhibition of inflammatory mediators and modulation of immune responses.

Mechanism of Action: The anti-inflammatory activity appears to involve the modulation of key signaling cascades. Studies suggest that these saponins can interfere with the inflammation cascade triggered by cytokines like IL-1 and TNF.[1] This may involve the inhibition of mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[1][6] In animal models of rheumatoid arthritis, Kalopanaxsaponin A has been shown to reduce oxidative stress by decreasing malondialdehyde formation and the activities of xanthine oxidase and aldehyde oxidase, while increasing the levels of antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase.[2]

| Table 3: Quantitative Data on Anti-inflammatory & Antinociceptive Effects |

| Compound/Fraction |

| Kalopanaxsaponin A |

| Pictoside A |

| Kalopanaxsaponin A & I |

| Kalopanaxsaponin A & I |

| EtOAc fraction |

| Kalopanaxsaponin A & I |

Anti-cancer Activity

Kalopanaxsaponin A has demonstrated notable anti-cancer properties. In studies involving human breast cancer cells (MDA-MB-231 and MCF-7), it was found to inhibit cell invasion induced by phorbol-12-myristate-13-acetate (PMA).[1]

Mechanism of Action: The anti-invasive effect of Kalopanaxsaponin A is achieved by down-regulating key signaling pathways crucial for cancer cell proliferation and metastasis. Specifically, it inhibits the extracellular signal-regulated kinase (ERK)1/2 and the phosphoinositide-3-kinase/protein kinase B (PI3K/Akt) pathways.[1] These pathways are often hyperactivated in cancer and play a central role in cell survival, growth, and invasion.

Neuroprotective and Cognitive-Enhancing Activity

Kalopanaxsaponins A and B have been shown to ameliorate memory deficits in mice, suggesting their potential as nootropic agents.[7][8]

Mechanism of Action: The cognitive-enhancing effects are multifactorial. These saponins act as acetylcholinesterase (AChE) inhibitors, which increases the levels of the neurotransmitter acetylcholine in the brain.[7][8] Furthermore, they modulate neurotrophic and inflammatory pathways by increasing the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (p-CREB), both of which are critical for synaptic plasticity and memory formation.[8] Concurrently, they reduce the levels of the pro-inflammatory cytokine TNF-α, which can impair neuronal function.[8]

Anti-fungal Activity

Kalopanaxsaponin A has demonstrated fungicidal activity, particularly against Candida albicans.[1][9]

Mechanism of Action: The anti-fungal action of Kalopanaxsaponin A involves the induction of intracellular reactive oxygen species (ROS) accumulation.[9] This oxidative stress leads to mitochondrial dysfunction and subsequent destruction of the fungal cell membrane, resulting in cell death.[9]

| Table 4: Quantitative Data on Anti-fungal Activity |

| Compound |

| Kalopanaxsaponin A |

| Kalopanaxsaponin I |

| Kalopanaxsaponin A |

| Kalopanaxsaponin I |

Experimental Protocols

The isolation and characterization of saponins from K. pictus follow a multi-step process known as bioassay-guided fractionation, which ensures that the isolated compounds are responsible for the observed biological activity.[10]

Extraction and Fractionation

-

Plant Material: Dried and powdered stem bark of Kalopanax pictus is used as the starting material.

-

Extraction: The powdered bark is typically extracted with methanol (MeOH) at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction.[5][11] The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common scheme involves partitioning against chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[5] This separates compounds based on their polarity. Saponins, being glycosides, tend to concentrate in the more polar fractions, particularly the EtOAc and n-BuOH fractions.[5] For instance, monodesmosidic saponins like Kalopanaxsaponin A and I are often found in the EtOAc fraction, while more polar bisdesmosidic saponins like B, H, and K are isolated from the n-BuOH fraction.[5]

Isolation and Purification

-

Column Chromatography: The biologically active fraction (e.g., the EtOAc fraction for anti-inflammatory compounds) is subjected to various chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of CHCl₃ and MeOH, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing saponins are often further purified using size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase.[12]

-

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield individual saponins is often achieved using preparative or semi-preparative HPLC with a C18 column.

Structural Elucidation

The chemical structures of the isolated pure saponins are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns of the saponin and its sugar units.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the complete structure of the aglycone and to determine the types of sugars, their linkage positions, and anomeric configurations.

-

Acid Hydrolysis: To confirm the identity of the sugar moieties, the saponin is hydrolyzed with acid, and the resulting monosaccharides are identified by comparison with authentic standards using TLC or GC.[10][11]

Bioactivity Assays

-

Anti-inflammatory and Antinociceptive Assays:

-

Acetic Acid-Induced Writhing Test (in mice): To assess peripheral analgesic activity. The number of abdominal constrictions is counted after intraperitoneal injection of acetic acid.[5]

-

Hot Plate Test (in mice): To assess central analgesic activity. The latency of the mouse to lick its paws or jump on a heated surface is measured.[5]

-

Carrageenan-Induced Paw Edema (in rats): A classic model for acute inflammation. The volume of the rat paw is measured before and after injection of carrageenan.[1]

-

Freund's Complete Adjuvant (FCA)-Induced Arthritis (in rats): A model for chronic inflammation and rheumatoid arthritis. The development of arthritis is monitored over several weeks.[2][5]

-

-

Cognitive Function Assays:

-

Antifungal Susceptibility Testing:

-

Broth Microdilution Method: Used to determine the Minimum Inhibitory Concentration (MIC) of the saponins against fungal strains like Candida albicans, following established protocols.[1]

-

References

- 1. academicjournals.org [academicjournals.org]

- 2. Kalopanaxsaponin A from Kalopanax pictus, a potent antioxidant in the rheumatoidal rat treated with Freund's complete adjuvant reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antinociceptive and anti-rheumatoidal effects of Kalopanax pictus extract and its saponin components in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans | PLOS One [journals.plos.org]

- 10. Activity-guided isolation of saponins from Kalopanax pictus with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saponins from the stem bark of Kalopanax pictum var. magnificum (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary Screening of Kizuta Saponin K11: A Technical Guide to Potential Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kizuta saponin K11, a triterpenoid saponin isolated from the leaves of the Korean medicinal plant Kalopanax pictum var. maximowiczii, represents a promising yet understudied natural compound.[1] While direct experimental data on its bioactivity is limited, the well-documented therapeutic properties of other saponins from Kalopanax pictus and related triterpenoid saponins provide a strong basis for predicting its potential pharmacological activities. This technical guide synthesizes the available information to present a preliminary screening of this compound's potential bioactivities, with a focus on its anticancer and anti-inflammatory effects. Detailed, extrapolated experimental protocols and potential signaling pathways are provided to guide future research and drug discovery efforts.

Introduction

Saponins derived from Kalopanax pictus have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] These activities are often attributed to their influence on key cellular signaling pathways. Although specific studies on this compound are not abundant, its structural similarity to other bioactive saponins from the same plant suggests it may share similar mechanisms of action. This document outlines the predicted bioactivities of this compound and provides standardized experimental workflows for their investigation.

Predicted Bioactivities and Mechanisms of Action

Based on the activities of structurally related saponins from Kalopanax pictus, this compound is predicted to exhibit significant anticancer and anti-inflammatory properties.

Anticancer Activity

Saponins from Kalopanax pictus have been shown to possess cytotoxic effects against various cancer cell lines.[2] The proposed mechanism of action for this compound involves the induction of apoptosis and inhibition of cancer cell proliferation.

Potential Signaling Pathway:

The anticancer effects of many triterpenoid saponins are mediated through the induction of apoptosis. This often involves the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and cell cycle arrest.

Caption: Predicted anticancer signaling pathway of this compound.

Anti-inflammatory Activity

Triterpenoid saponins from Kalopanax pictus have been reported to inhibit key inflammatory mediators.[5] This is often achieved through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.

Potential Signaling Pathway:

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This would lead to a reduction in the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Caption: Predicted anti-inflammatory signaling pathway of this compound.

Quantitative Data Summary

Due to the absence of direct experimental studies on this compound, quantitative data from closely related saponins isolated from Kalopanax pictus are presented below as a predictive reference.

| Compound | Bioactivity | Cell Line | IC50 Value (µM) | Reference |

| Kalopanaxsaponin A | Anticancer | Colon 26 Carcinoma | Not specified (in vivo) | [2] |

| Kalopanaxsaponin A | Anticancer | 3LL Lewis Lung Carcinoma | Not specified (in vivo) | [2] |

| Triterpenoid Saponins (unspecified) | Anti-inflammatory (NF-κB inhibition) | HepG2 | 0.6 - 16.4 | [5] |

Detailed Experimental Protocols

The following are detailed, standardized protocols for the preliminary screening of the anticancer and anti-inflammatory activities of this compound.

In Vitro Anticancer Activity

4.1.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Workflow:

Caption: Workflow for the MTT cell viability assay.